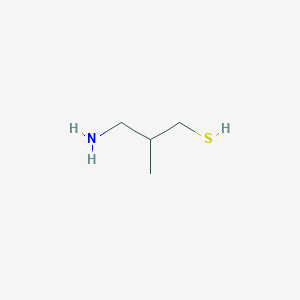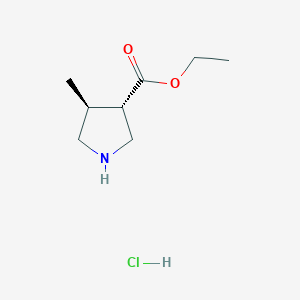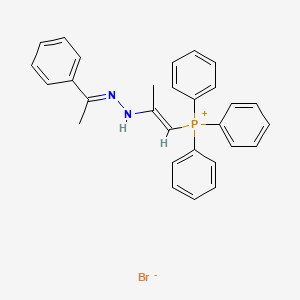
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide is a complex organic compound with a unique structure that includes a phosphonium group, a hydrazinyl group, and a phenylethylidene moiety
準備方法
The synthesis of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with a hydrazone derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Triphenylphosphine, hydrazone derivative, brominating agent.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The triphenylphosphine is first reacted with the hydrazone derivative to form an intermediate compound.
化学反応の分析
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science:
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of fine chemicals and advanced materials.
作用機序
The mechanism of action of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide involves its interaction with specific molecular targets. The phosphonium group in the compound can interact with negatively charged biomolecules, while the hydrazinyl group can form hydrogen bonds with various biological targets. These interactions can lead to the modulation of cellular processes, making the compound a potential therapeutic agent .
類似化合物との比較
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can be compared with other similar compounds, such as:
Triphenyl(3-o-tolyl-propyl)phosphonium bromide: This compound has a similar phosphonium group but differs in the substituent on the propyl chain.
Triphenyl(2-(N’-(1-phenyl-propylidene)-hydrazino)-propenyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propenyl chain.
Triphenyl(2-(benzylidene-hydrazono)-propyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propyl chain.
特性
CAS番号 |
87101-40-4 |
|---|---|
分子式 |
C29H28BrN2P |
分子量 |
515.4 g/mol |
IUPAC名 |
triphenyl-[(E)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C29H28N2P.BrH/c1-24(30-31-25(2)26-15-7-3-8-16-26)23-32(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29;/h3-23,30H,1-2H3;1H/q+1;/p-1/b24-23+,31-25+; |
InChIキー |
DGIYORWSVXTBRD-OYPZHUASSA-M |
異性体SMILES |
C/C(=C\[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/N/N=C(\C)/C4=CC=CC=C4.[Br-] |
正規SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


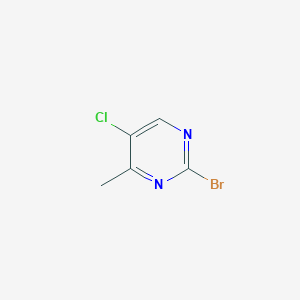
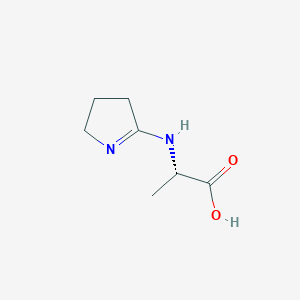
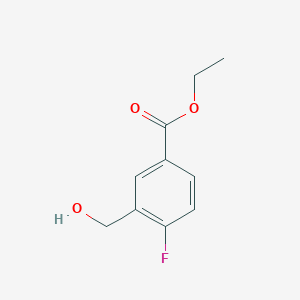
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
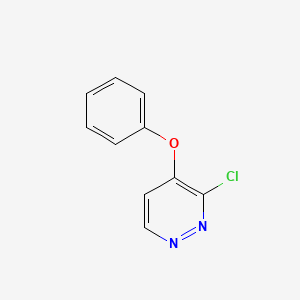
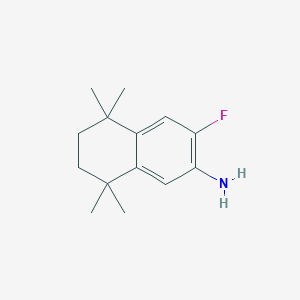
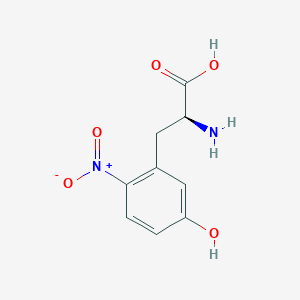
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)


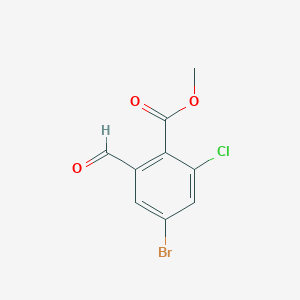
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
